2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate is an organic compound with a complex structure that includes both nitrophenyl and butoxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate typically involves the esterification of 4-butoxybenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using large-scale recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-butoxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 4-butoxybenzoate
- 4-Nitrophenyl 4-methoxybenzoate
- 4-Nitrophenyl 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications .
Properties
Molecular Formula |
C19H19NO6 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-butoxybenzoate |
InChI |
InChI=1S/C19H19NO6/c1-2-3-12-25-17-10-6-15(7-11-17)19(22)26-13-18(21)14-4-8-16(9-5-14)20(23)24/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
OWVBGHBYHONZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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